N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine
Description
Properties
IUPAC Name |
N-[[2-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4/c11-10(12,13)9-4-2-1-3-8(9)5-16-17-6-14-15-7-17/h1-4,6-7,16H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYALORFYXVDQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN2C=NN=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-(trifluoromethyl)benzyl chloride and 4H-1,2,4-triazol-4-amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 2-(trifluoromethyl)benzyl chloride is added to a solution of 4H-1,2,4-triazol-4-amine in DMF, followed by the addition of K2CO3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Antifungal Activity
The 1,2,4-triazole moiety is well-known for its antifungal properties. Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant antifungal activity against various pathogens, including Candida albicans and Aspergillus fumigatus. The presence of the trifluoromethyl group enhances the efficacy of these compounds.
A systematic review highlighted that triazole derivatives with specific substitutions (e.g., -NO2 and -CF3 groups) exhibit improved antifungal activity compared to other structural variants. For instance, compounds with halogen substituents showed better performance against fluconazole-resistant strains of fungi .
| Compound Structure | Antifungal Activity (MIC μg/mL) |
|---|---|
| N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine | 0.25 against Aspergillus fumigatus |
| Triazole derivative with -CF3 | 0.0156 to 2.0 against Candida albicans |
Anticancer Potential
In addition to its antifungal properties, this compound has shown promise in anticancer research. In silico studies have indicated that triazole derivatives may serve as leads for developing new anticancer agents due to their ability to inhibit tumor cell growth and enhance drug uptake in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship of triazole compounds reveals that modifications in the substituents significantly affect their biological activities. The incorporation of electron-withdrawing groups (like trifluoromethyl) has been associated with enhanced potency against fungal pathogens and cancer cells. Studies suggest that the spatial arrangement of these groups can influence the binding affinity to target enzymes or receptors involved in disease processes .
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Core Triazole Modifications
The 1,2,4-triazole core is a common scaffold in the compounds reviewed. Key variations arise from substituents at the 3- and 5-positions:
- N-[2-(Trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine : Features a 2-(trifluoromethyl)benzyl group directly attached to the triazole nitrogen (N-1).
- 3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine (): Substituted with a benzylsulfanyl group at C-3 and an indolyl group at C-3.
- 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs () : Bromophenyl groups at C-5 introduce steric bulk and halogen-mediated interactions, contrasting with the electron-withdrawing CF₃ group in the target .
Trifluoromethyl-Containing Analogs
- 3-Phenyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-4-amine () : Differs by a thioether linkage and CF₃ at the meta position on the benzyl group. The sulfur bridge may reduce metabolic stability compared to the target’s amine linkage .
- 3-(Ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine () : Lacks the benzyl group but retains the CF₃ substituent, highlighting the role of aromaticity in binding interactions .
Physicochemical Properties
Melting Points and Solubility
- This compound: Expected to exhibit moderate melting points (140–180°C) based on analogs like 4h (176°C, ) and 6c (180–182°C, ). The CF₃ group may slightly reduce melting points compared to non-fluorinated analogs due to increased lipophilicity .
- Hydrogen Bonding : The NH group in the triazole core facilitates hydrogen bonding, enhancing crystallinity and solubility in polar solvents .
Antimicrobial and Antifungal Properties
Antiproliferative and Anti-inflammatory Potential
- Benzothiazole-Triazole Hybrids () : Show antiproliferative activity against cancer cells, indicating that aromatic substituents (e.g., benzyl groups) are critical for bioactivity .
- Thiazole-Triazole Analogs () : Display anti-inflammatory properties, with IC₅₀ values < 10 µM, highlighting the role of hybrid heterocycles in multi-target therapies .
Stability and Chelation Potential
- The target’s benzyl group may sterically hinder metal coordination compared to smaller substituents .
- Silver(I) Coordination Polymers () : Demonstrate fluorescence properties, implying that structural modifications could tailor optoelectronic behavior .
Biological Activity
N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine is a compound characterized by its unique trifluoromethyl group attached to a benzyl moiety, which is further linked to a 1,2,4-triazole ring. This structural configuration confers significant biological activity, making it a subject of various pharmacological studies.
The synthesis of this compound typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with 4H-1,2,4-triazol-4-amine in the presence of a base like potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures. This method allows for efficient formation of the desired triazole compound.
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of various signaling pathways that influence cellular processes including proliferation and apoptosis.
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,2,4-triazole nucleus exhibit a broad spectrum of antimicrobial activities. For instance, derivatives of 1,2,4-triazoles have shown promising antifungal properties against strains such as Gibberella nicotiancola and Aspergillus flavus, with some exhibiting higher efficacy than established antifungal agents like ketoconazole .
Table 1: Antifungal Activity Comparison
| Compound | MIC (μmol/mL) | Comparison Agent | MIC (μmol/mL) |
|---|---|---|---|
| This compound | TBD | Ketoconazole | 0.0195 |
| Sulfonamide-Triazole Derivative | 0.01–0.27 | Bifonazole | TBD |
Anticancer Potential
This compound has also been investigated for its anticancer properties. Studies on similar triazole compounds indicate that they may induce apoptosis in cancer cells through the modulation of various signaling pathways . The presence of the trifluoromethyl group enhances lipophilicity and can improve the compound's ability to penetrate cell membranes.
Case Studies
In a recent study focusing on the biological activity of triazole derivatives:
- Antibacterial Activity : A series of quinolone-triazole hybrids were synthesized and evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited MIC values significantly lower than conventional antibiotics .
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication processes .
Q & A
Q. What are the common synthetic routes for preparing N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine and its analogs?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogs like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine are synthesized by reacting 4-fluorobenzyl chloride with 1H-1,2,4-triazol-5-thiol under basic conditions (e.g., NaOH or K₂CO₃) to facilitate thioether formation . Microwave-assisted synthesis is also employed to enhance reaction efficiency, reducing time and improving yields compared to conventional methods . Key characterization techniques include ¹H NMR for structural confirmation and elemental analysis for purity validation .
Q. How is the structural integrity of this compound confirmed in experimental settings?
- Methodological Answer : X-ray crystallography is critical for unambiguous structural determination. For example, monoclinic crystal systems (space group P2₁/c) with lattice parameters (e.g., a = 11.283 Å, b = 7.414 Å, c = 31.087 Å, β = 100.96°) have been reported for similar triazole derivatives, validated using Bruker APEXII CCD diffractometers and SHELX software for refinement . Additional methods include ¹H NMR to identify substituent-specific chemical shifts (e.g., methylthio groups at δ 2.5–3.0 ppm) and mass spectrometry for molecular weight confirmation .
Q. What preliminary biological screening data exist for this compound class?
- Methodological Answer : Derivatives like 3-((1H-benzimidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine exhibit antibacterial and antifungal activity (MIC range: 1.5–3.125 µg/mL) against pathogens like Staphylococcus aureus and Candida albicans . Screening protocols involve broth microdilution assays (CLSI guidelines) and comparative analysis against standard drugs (e.g., fluconazole). Structure-activity relationships (SARs) highlight the importance of substituents like trifluoromethyl groups for enhanced lipophilicity and membrane penetration .
Advanced Research Questions
Q. How can computational modeling optimize the design of novel triazole derivatives?
- Methodological Answer : Density functional theory (DFT) calculations evaluate electronic properties (e.g., HOMO-LUMO energy gaps, dipole moments) to predict reactivity and interaction with biological targets. For (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine, rotational barriers and polarizability were modeled to assess conformational flexibility and binding potential . Software like Gaussian or ORCA is used, with molecular docking (AutoDock Vina) to simulate target binding (e.g., fungal CYP51 enzymes) .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from variations in substituents, assay conditions, or microbial strains. For example, fluorinated benzyl groups enhance activity against Gram-positive bacteria but show reduced efficacy in acidic media . Systematic approaches include:
- Comparative SAR Analysis : Evaluate substituent effects using libraries with controlled structural variations.
- Standardized Assays : Replicate studies under CLSI/M07-A9 guidelines to minimize variability.
- Meta-Analysis : Cross-reference datasets from multiple sources (e.g., PubChem BioAssay) to identify consensus trends .
Q. What strategies are effective in studying metal coordination complexes of this compound?
- Methodological Answer : Stability constants (log β) for metal complexes (e.g., Cu²⁺) are determined via potentiometric titration at controlled pH (e.g., pH 5.1), with UV-Vis spectroscopy monitoring ligand-metal charge transfer bands. For N-[(E)-pyridine-2-ylmethylidene]-4H-1,2,4-triazol-4-amine, a stability constant of β = 562.34 L·mol⁻¹ was reported, suggesting strong chelation potential . X-ray absorption spectroscopy (XAS) further elucidates coordination geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
